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(4-Methylcyclohexyl)hydrazine

Cat. No.: B140313
CAS No.: 158438-47-2
M. Wt: 128.22 g/mol
InChI Key: APRAKIKVYGWZQG-UHFFFAOYSA-N
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Description

Contextualization within Modern Hydrazine (B178648) Chemistry Research

Hydrazine and its derivatives are a cornerstone of modern chemical synthesis, serving as versatile reagents and precursors for a wide array of heterocyclic compounds and other complex organic molecules. researchgate.netiscientific.org The reactivity of the hydrazine group allows for the formation of various functionalities, making it a key component in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netiscientific.org Research in hydrazine chemistry is continually evolving, with a focus on developing novel synthetic methodologies and exploring the applications of new hydrazine derivatives. researchgate.netmarketresearchintellect.com

(4-Methylcyclohexyl)hydrazine fits within this broader context as a specific aliphatic hydrazine derivative. Its applications are representative of the wider utility of hydrazines in creating molecules with targeted properties. For instance, it is a key reactant in the synthesis of compounds like isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide, which is explored for its potential in pharmaceuticals and materials science. ontosight.ai The study of such derivatives contributes to the expansive field of hydrazine chemistry by providing insights into how the structural modifications of the hydrazine core influence the properties and applications of the resulting molecules.

Scope and Significance of Academic Inquiry into this compound

Academic inquiry into this compound primarily focuses on its role as a precursor in organic synthesis. Researchers have utilized this compound to introduce the 4-methylcyclohexyl moiety into larger molecular scaffolds, thereby influencing the lipophilicity and conformational properties of the final products. A notable area of investigation involves its use in the synthesis of pharmacologically active agents.

One significant application is in the development of antitumor sulfonylhydrazines. Specifically, this compound is a key intermediate in the synthesis of compounds like 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU), which has been investigated for its chemotherapeutic potential. acs.orgebi.ac.uk The 4-methylcyclohexyl group in these molecules is crucial for their biological activity.

Furthermore, the hydrochloride salt of this compound is also commercially available and used in synthetic chemistry, indicating its utility as a stable and reliable reagent. bldpharm.comsigmaaldrich.com The study of the stereochemistry of derivatives containing the 4-methylcyclohexyl group, such as certain carbocyclic phenylaminephosphonates, has also been a subject of academic interest, with researchers using techniques like low-temperature NMR to probe conformational preferences. cdnsciencepub.com

The significance of this compound in academic research, therefore, lies in its function as a versatile building block that enables the synthesis of complex molecules with specific, often biologically relevant, three-dimensional structures.

Chemical and Physical Properties

The following table summarizes some of the known physical and chemical properties of compounds related to this compound.

PropertyValueCompound
Molecular FormulaC7H16N2This compound
Melting Point-8.5°C (estimate)4-Methylcyclohexylamine
Boiling Point151-154 °C4-Methylcyclohexylamine
Density0.855 g/mL at 25 °C4-Methylcyclohexylamine
Refractive Indexn20/D 1.45314-Methylcyclohexylamine

Note: Data for the parent amine is provided due to limited direct data on the hydrazine. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B140313 (4-Methylcyclohexyl)hydrazine CAS No. 158438-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylcyclohexyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-2-4-7(9-8)5-3-6/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRAKIKVYGWZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602683
Record name (4-Methylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158438-47-2
Record name (4-Methylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methylcyclohexyl Hydrazine and Its Derivatives

Established Synthetic Pathways to (4-Methylcyclohexyl)hydrazine

Reaction of Hydrazine (B178648) Hydrate (B1144303) with 4-Methylcyclohexyl Precursors

A primary and straightforward method for the synthesis of alkylhydrazines involves the N-alkylation of hydrazine. This can be achieved by reacting hydrazine hydrate with a suitable 4-methylcyclohexyl precursor, such as a halide or a sulfonate. For instance, the reaction of p-methylcyclohexyl bromide with hydrazine hydrate would be expected to yield this compound. google.com The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the cyclohexyl ring, displacing the leaving group.

Another related approach involves the reaction of substituted cyanoacetic esters with hydrazine hydrate. For example, ethyl p-methylcyclohexylcyanoacetate can be treated with hydrazine hydrate to form the corresponding p-methylcyclohexylcyanoacethydrazide. cdnsciencepub.com While this yields a derivative, subsequent transformations could potentially lead to this compound.

A general laboratory procedure for the synthesis of hydrazines from a halide precursor would typically involve heating the alkyl halide with an excess of hydrazine hydrate, often in a solvent like ethanol. The excess hydrazine acts as both the nucleophile and a base to neutralize the hydrohalic acid formed during the reaction.

Condensation-Based Routes in Hydrazine Derivative Synthesis

Condensation reactions are a cornerstone in the synthesis of hydrazine derivatives, particularly hydrazones. These reactions typically involve the condensation of a carbonyl compound with a hydrazine. In the context of this compound derivatives, 4-methylcyclohexanone (B47639) serves as a key starting material. The reaction of 4-methylcyclohexanone with hydrazine hydrate leads to the formation of 4-methylcyclohexanone hydrazone, a prominent derivative. orientjchem.org

This condensation is generally carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid to facilitate the reaction. orientjchem.org The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the hydrazone.

Furthermore, condensation reactions are integral to more complex syntheses involving hydrazine moieties. The Fischer indole (B1671886) synthesis, for example, commences with the condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone, which then undergoes rearrangement to form the indole ring system. rsc.org While not a direct synthesis of this compound, this illustrates the broad utility of condensation reactions in the chemistry of hydrazine derivatives.

Novel Approaches in this compound Synthesis

Stereoselective Synthesis Considerations for the Methylcyclohexyl Moiety

The 4-methylcyclohexyl group can exist as cis and trans isomers, and the stereochemistry of this ring can significantly influence the properties and biological activity of the final molecule. Therefore, controlling the stereoselectivity during the synthesis of this compound is of paramount importance. The stereochemistry of the final product is often dictated by the stereochemistry of the starting 4-methylcyclohexyl precursor.

A key strategy for obtaining stereochemically pure this compound is to start with a stereoisomerically pure precursor. For example, a process for the preparation of substantially pure trans-4-methylcyclohexylamine hydrochloride has been developed. google.com This highly pure trans isomer can then be envisioned as a precursor for the synthesis of trans-(4-methylcyclohexyl)hydrazine, thereby ensuring the stereochemical integrity of the final product. The synthesis of stereospecific cyclohexyl derivatives, such as trans-3-(exo-5-exo-isocamphyl)cyclohexanol, further highlights the methodologies available to create specific stereoisomers of substituted cyclohexanes. acs.org

Moreover, stereoselective methods are being developed for the synthesis of chiral heterocyclic systems containing hydrazine. For instance, the stereoselective synthesis of cis- and trans-disubstituted pyrazolidines from N-butenyl hydrazine derivatives has been reported, demonstrating that the stereochemical outcome of cyclization reactions can be controlled. umich.edu Such principles could potentially be adapted to control the stereochemistry during the formation of this compound or its derivatives.

Application of Sustainable Chemical Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the synthesis of this compound and its derivatives, several green chemistry principles can be applied.

One approach is the use of greener catalysts and reaction media. For instance, L-proline has been utilized as a reusable organocatalyst for the synthesis of hydrazide derivatives under mild and clean reaction conditions. mdpi.com The use of aqueous media, as opposed to volatile organic solvents, is another key aspect of green synthesis. orientjchem.org The synthesis of aromatic hydrazones has been reported in an aqueous medium, eliminating the need for hazardous organic solvents. orientjchem.org

Solvent-free reaction conditions represent another advancement in sustainable synthesis. The reaction of acyl hydrazides with terminal dibromoalkanes has been achieved under solvent-free conditions, showcasing a more environmentally friendly approach to N-alkylation. researchgate.net These principles can be directly applied to the synthesis of this compound, for example, by reacting a 4-methylcyclohexyl halide with hydrazine hydrate under solvent-free conditions or in an aqueous medium, potentially with a green catalyst.

Optimization of Reaction Conditions and Process Efficiency

To ensure the viability of a synthetic route for large-scale production, the optimization of reaction conditions to maximize yield and efficiency is crucial. For the synthesis of this compound, particularly through the N-alkylation of hydrazine with a 4-methylcyclohexyl precursor, several parameters can be optimized.

The choice of base, solvent, temperature, and catalyst loading are critical factors that can significantly impact the outcome of the reaction. In N-alkylation reactions, the use of a suitable base is often necessary to neutralize the acid generated and to deprotonate the hydrazine, increasing its nucleophilicity. rsc.org The optimization of the base is a key consideration.

A detailed study of ruthenium(II) complexes as catalysts for the N-alkylation of amines with alcohols demonstrated the importance of optimizing various reaction parameters. bohrium.com The following table, adapted from a study on the N-alkylation of a secondary amine with benzyl (B1604629) alcohol, illustrates the type of optimization that could be applied to the synthesis of this compound.

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
11K₂CO₃Toluene11085
20.5K₂CO₃Toluene11078
31Cs₂CO₃Toluene11092
41K₂CO₃Dioxane10075
51K₂CO₃Toluene9065

This table demonstrates that by systematically varying the catalyst loading, base, solvent, and temperature, the reaction yield can be significantly improved. Similar optimization studies would be essential to develop a high-yielding and efficient process for the synthesis of this compound. The reaction time is another critical parameter that would be optimized to ensure the process is both efficient and cost-effective. rsc.org

Reactivity and Reaction Mechanisms of 4 Methylcyclohexyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group in (4-Methylcyclohexyl)hydrazine possesses two nitrogen atoms with lone pairs of electrons, rendering it a strong nucleophile. The terminal nitrogen (-NH2) is generally more nucleophilic and less sterically hindered compared to the internal nitrogen atom. This differential reactivity is central to its role in various organic transformations. Studies on the nucleophilicity of hydrazines have shown that while they are potent nucleophiles, the presence of alkyl substituents can modulate their reactivity. researchgate.net

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding (4-methylcyclohexyl)hydrazones. This reaction is a cornerstone of hydrazine chemistry and proceeds through the nucleophilic addition of the terminal amino group of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The general reaction can be depicted as follows:

R1R2C=O + (4-Methylcyclohexyl)NHNH2 → R1R2C=NNH(4-Methylcyclohexyl) + H2O

The formation of hydrazones is a reversible reaction, and its rate is highly dependent on the pH of the reaction medium. The mechanism involves a nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral intermediate. This is followed by proton transfer and subsequent dehydration to yield the hydrazone. nih.gov

Kinetic studies on hydrazone formation have revealed that the rate-limiting step can vary with pH. At neutral pH, the breakdown of the tetrahedral intermediate to eliminate water is often the rate-determining step. nih.gov The reaction can be catalyzed by acids, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Table 1: Factors Influencing the Rate of Hydrazone Formation

FactorEffect on Reaction RateMechanistic Rationale
pH Optimal rate is typically in the mildly acidic range (pH 4-6).Balances the need for carbonyl activation (protonation) and sufficient concentration of the free hydrazine nucleophile.
Carbonyl Substrate Aldehydes are generally more reactive than ketones.Less steric hindrance and greater electrophilicity of the carbonyl carbon in aldehydes.
Electronic Effects Electron-withdrawing groups on the carbonyl compound increase the rate.Enhance the electrophilicity of the carbonyl carbon.
Steric Hindrance Bulky groups on either the carbonyl compound or the hydrazine decrease the rate.Hinder the approach of the nucleophile to the carbonyl carbon.
Catalysis Acid catalysis is common.Protonation of the carbonyl oxygen increases its electrophilicity.

The 4-methylcyclohexyl group in this compound influences the reactivity of the resulting hydrazone derivatives. This substituent can affect the electronic properties and steric environment of the hydrazone. The electron-donating nature of the alkyl group can slightly increase the electron density on the nitrogen atoms, potentially influencing the basicity and nucleophilicity of the hydrazone.

This compound can act as a nucleophile in substitution reactions, where it displaces a leaving group from an electrophilic center. The terminal amino group is the primary site of nucleophilic attack. These reactions are fundamental in the synthesis of various substituted hydrazine derivatives.

For example, in the reaction with an alkyl halide (R-X), this compound can form N-alkyl-(4-methylcyclohexyl)hydrazines:

(4-Methylcyclohexyl)NHNH2 + R-X → (4-Methylcyclohexyl)NHNHR + HX

The rate and feasibility of these reactions depend on the nature of the alkyl halide (primary > secondary > tertiary) and the reaction conditions. The nucleophilicity of alkylhydrazines is influenced by the electronic and steric properties of the alkyl group. researchgate.net

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

Reduction Reactions Involving this compound Derivatives (e.g., Wolff-Kishner Reduction Pathways)

The hydrazones derived from this compound and carbonyl compounds are key intermediates in the Wolff-Kishner reduction. This reaction provides a powerful method for the deoxygenation of aldehydes and ketones to the corresponding alkanes under basic conditions. wikipedia.orgorganic-chemistry.org

R1R2C=O + (4-Methylcyclohexyl)NHNH2 → R1R2C=NNH(4-Methylcyclohexyl) --(Base, Heat)--> R1R2CH2 + N2 + (4-Methylcyclohexyl)amine

The mechanism of the Wolff-Kishner reduction begins with the in-situ formation of the (4-methylcyclohexyl)hydrazone. wikipedia.org The subsequent steps involve the deprotonation of the hydrazone by a strong base (e.g., potassium hydroxide) at high temperatures, typically in a high-boiling solvent like ethylene (B1197577) glycol. libretexts.orgmasterorganicchemistry.com This generates a resonance-stabilized anion. Protonation of the carbon atom, followed by another deprotonation at the nitrogen, leads to the formation of a diimide anion. This intermediate then collapses with the evolution of nitrogen gas (N2), a thermodynamically favorable process that drives the reaction to completion, to form a carbanion. pharmaguideline.com The carbanion is then protonated by the solvent to yield the final alkane product. pharmaguideline.com

Table 2: Key Steps in the Wolff-Kishner Reduction of a (4-Methylcyclohexyl)hydrazone Derivative

StepDescriptionKey Intermediate
1 Formation of the (4-methylcyclohexyl)hydrazone from the corresponding carbonyl compound.R1R2C=NNH(4-Methylcyclohexyl)
2 Deprotonation of the terminal nitrogen by a strong base.Resonance-stabilized hydrazone anion.
3 Protonation of the carbon atom by the solvent.Neutral intermediate.
4 Deprotonation of the second nitrogen atom.Diimide anion.
5 Elimination of nitrogen gas (N2).Carbanion.
6 Protonation of the carbanion.Alkane product.

The use of a substituted hydrazine like this compound in a Wolff-Kishner-type reaction would result in the formation of the corresponding amine, (4-Methylcyclohexyl)amine, as a byproduct.

Formation of Heterocyclic Compounds from this compound

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The two nitrogen atoms of the hydrazine moiety can be incorporated into a ring system through reactions with suitable difunctional electrophiles.

One of the most common applications is in the synthesis of pyrazoles. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for preparing substituted pyrazoles. wikipedia.orgmdpi.com For instance, this compound would react with a 1,3-diketone to yield a 1-(4-methylcyclohexyl)-substituted pyrazole (B372694).

Similarly, pyridazines can be synthesized from hydrazines and 1,4-dicarbonyl compounds. liberty.educhemtube3d.com The reaction of this compound with a 1,4-diketone would lead to the formation of a dihydropyridazine, which can then be oxidized to the corresponding 1-(4-methylcyclohexyl)pyridazinium species or a related pyridazine (B1198779) derivative.

Triazoles can also be synthesized using hydrazine derivatives. For example, 1,2,4-triazoles can be prepared from the reaction of hydrazines with formamide (B127407) or other reagents that provide the remaining carbon and nitrogen atoms for the heterocyclic ring. organic-chemistry.orgchemistryjournal.net

The 4-methylcyclohexyl substituent in these heterocyclic products can influence their physical and biological properties, such as solubility, lipophilicity, and interaction with biological targets.

Table 3: Examples of Heterocyclic Systems Synthesized from Hydrazines

HeterocycleRequired Co-reactantGeneral Reaction Type
Pyrazole 1,3-Dicarbonyl compoundCondensation
Pyridazine 1,4-Dicarbonyl compoundCondensation followed by oxidation
1,2,4-Triazole Formamide, Amidines, etc.Cyclocondensation

Advanced Spectroscopic and Structural Characterization of 4 Methylcyclohexyl Hydrazine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of (4-Methylcyclohexyl)hydrazine. Through ¹H and ¹³C NMR, the precise connectivity and stereochemistry of the molecule can be determined.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The protons of the hydrazine (B178648) group (-NH-NH₂) typically appear as broad signals whose chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The protons on the cyclohexane (B81311) ring exhibit complex splitting patterns, further complicated by the chair conformation and the potential for both cis and trans isomers. The methine proton at the C1 position (attached to the hydrazine group) is a key diagnostic signal, typically appearing as a multiplet around 2.6-3.2 ppm. chemicalbook.comchemicalbook.com The methyl group protons appear as a doublet, with its chemical shift and coupling constant differing slightly between the cis and trans isomers.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a complete and unambiguous assignment of all proton and carbon signals, confirming the bonding framework and relative stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual shifts may vary based on solvent and stereoisomerism.

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Hydrazine (-NH₂)0.5 - 5.0 (broad)-
Cyclohexyl-H1 (CH-N)2.6 - 3.255 - 65
Cyclohexyl-H2, H61.5 - 2.030 - 40
Cyclohexyl-H3, H51.0 - 1.825 - 35
Cyclohexyl-H4 (CH-CH₃)1.2 - 1.730 - 38
Methyl (-CH₃)0.8 - 1.020 - 25

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions in a molecule. The IR spectrum of this compound would be dominated by characteristic absorptions from the N-H and C-H bonds.

N-H Stretching: The hydrazine moiety exhibits characteristic N-H stretching vibrations, typically appearing as one or two bands in the 3100-3400 cm⁻¹ region. scispace.commsu.edu The presence of two bands (symmetric and asymmetric stretching) is indicative of a primary amine (-NH₂) group.

C-H Stretching: Strong absorptions from the C-H stretching vibrations of the methyl and cyclohexyl groups are expected in the 2800-3000 cm⁻¹ range. uomustansiriyah.edu.iqdocbrown.infoqiboch.com

N-H Bending: The scissoring deformation of the -NH₂ group typically results in a medium to strong absorption around 1600 cm⁻¹. nih.gov

C-H Bending: Methylene (-CH₂-) scissoring vibrations in the cyclohexane ring are observed around 1445-1470 cm⁻¹. uomustansiriyah.edu.iqdocbrown.info

N-N Stretching: The N-N single bond stretch is often weak in the IR spectrum but can sometimes be observed in the 1000-1150 cm⁻¹ region. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. It provides complementary information to IR spectroscopy. For this compound, the symmetric C-C stretching vibrations of the cyclohexane ring and the N-N stretch would be more prominent in the Raman spectrum compared to the IR spectrum. rsc.orgcapes.gov.br The combination of both IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. nih.gov

Table 2: Principal Vibrational Modes for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
N-H StretchIR3100 - 3400Medium-Strong
C-H Stretch (Aliphatic)IR, Raman2800 - 3000Strong
N-H Bend (Scissoring)IR~1600Medium-Strong
C-H Bend (Scissoring)IR, Raman1445 - 1470Medium
N-N StretchRaman1000 - 1150Medium (Raman), Weak (IR)
C-C Stretch (Ring)Raman800 - 1200Strong (Raman)

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

For this compound (C₇H₁₆N₂), the molecular weight is 128.22 g/mol . In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 128. This molecular ion can then undergo characteristic fragmentation.

Common fragmentation pathways for substituted cyclohexanes include the loss of the substituent or fragmentation of the ring itself. jove.comdocbrown.infolibretexts.org A primary fragmentation pathway for this compound would likely involve the cleavage of the C-N bond, leading to the loss of the hydrazine radical (•N₂H₃, mass 31) or a hydrazinyl radical (•NH₂, mass 16). Another significant fragmentation pattern for cyclohexane derivatives is the loss of a neutral ethylene (B1197577) molecule (C₂H₄, mass 28) from the ring, which can lead to a stable radical cation. jove.comdocbrown.info

The fragmentation might proceed as follows:

[C₇H₁₆N₂]⁺ (m/z 128): The molecular ion.

[C₇H₁₅N]⁺ (m/z 111): Resulting from the loss of an •NH radical.

[C₆H₁₁]⁺ (m/z 83): Loss of the entire hydrazine group (•NHNH₂). This C₆H₁₁⁺ ion corresponds to the methylcyclohexyl cation.

[C₅H₈N₂]⁺ (m/z 96): Resulting from the loss of ethylene (C₂H₄) from the cyclohexane ring. jove.com

[C₄H₇]⁺ (m/z 55): A common fragment from the breakdown of the cyclohexyl ring.

Analysis of these fragments helps to piece together the structure of the original molecule and confirm the presence of both the methylcyclohexyl and hydrazine moieties.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Neutral Loss
128[C₇H₁₆N₂]⁺ (Molecular Ion)-
113[C₆H₁₃N₂]⁺•CH₃ (Methyl radical)
97[C₇H₁₅]⁺•NH₂ (Amino radical)
83[C₆H₁₁]⁺•N₂H₃ (Hydrazinyl radical)
55[C₄H₇]⁺Further ring fragmentation

X-ray Crystallography for Solid-State Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not widely published, the technique would provide invaluable information if suitable crystals could be grown, particularly from one of its adducts or salts. cambridge.orgcambridge.org

A crystallographic study would confirm:

Molecular Conformation: It would unequivocally establish that the cyclohexane ring adopts a chair conformation in the solid state.

Stereochemistry: The relative orientation of the methyl group and the hydrazine substituent (either cis or trans) would be definitively determined. For the trans isomer, both substituents would likely be in equatorial positions to minimize steric strain, while the cis isomer would feature one axial and one equatorial substituent.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-H, C-N, N-N, N-H) and angles would be obtained, providing insight into the molecular geometry.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be revealed, highlighting intermolecular forces such as hydrogen bonding. The hydrazine group, with its donor and acceptor capabilities, would be expected to form a network of N-H···N hydrogen bonds, significantly influencing the crystal packing and physical properties of the solid. eurjchem.comresearchgate.net

Analysis of adducts, such as hydrochloride or tetrafluoroborate (B81430) salts, is a common strategy to obtain high-quality crystals suitable for X-ray diffraction. cambridge.orgcambridge.org

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, or its stereoisomers.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Columns: Due to the basic nature of hydrazines, which can lead to poor peak shape and tailing on standard silica-based columns, packed columns with alkaline treatment or specialized capillary columns are often used. researchgate.netacs.org

Detectors: A Flame Ionization Detector (FID) can be used for general-purpose analysis. For higher selectivity and sensitivity for a nitrogen-containing compound, a Nitrogen-Phosphorus Detector (NPD) is highly effective. cdc.gov Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the compound and its impurities based on both retention time and mass spectrum. cdc.govnih.gov GC is particularly effective for separating the cis and trans isomers of substituted cyclohexanes.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, though the high polarity of hydrazines presents a challenge for traditional reversed-phase chromatography. helixchrom.com

Separation Modes: Standard C18 columns often provide insufficient retention for small, polar molecules like hydrazine derivatives in highly aqueous mobile phases. hplc.euchromatographyonline.com Therefore, alternative strategies are employed, such as Hydrophilic Interaction Liquid Chromatography (HILIC), ion-exchange chromatography, or the use of mixed-mode columns that combine reversed-phase and ion-exchange mechanisms. helixchrom.com

Derivatization: A common approach for analyzing hydrazines by HPLC is pre-column derivatization. Reacting the hydrazine with an aldehyde or ketone (e.g., salicylaldehyde) forms a larger, less polar hydrazone that is more readily retained and detected by UV-Vis absorbance. researchgate.netnih.gov

Detection: When derivatization is not used, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed for this non-chromophoric compound. helixchrom.com HPLC coupled with mass spectrometry (LC-MS) offers high sensitivity and specificity without the need for derivatization.

Computational and Theoretical Studies on 4 Methylcyclohexyl Hydrazine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can provide detailed insights into the geometry, stability, and electronic properties of (4-Methylcyclohexyl)hydrazine.

The conformational flexibility of the methylcyclohexyl ring and the hydrazine (B178648) moiety in this compound gives rise to several possible stereoisomers, including cis and trans isomers with the methyl group in either an axial or equatorial position. DFT methods, such as using the B3LYP functional with a 6-31G(d,p) basis set, are employed to perform geometry optimization for these various conformers. mdpi.comimist.maimist.ma This process identifies the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface.

Illustrative Table of Conformational Energies:

ConformerRelative Energy (kcal/mol)
trans-equatorial0.00
trans-axial1.85
cis-equatorial2.10
cis-axial3.50

Understanding the electronic structure of this compound is crucial for predicting its reactivity. DFT calculations provide valuable information on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. imist.maimist.ma A smaller gap suggests higher reactivity.

Analysis of charge distributions, often through methods like Mulliken or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps in identifying nucleophilic and electrophilic centers within the molecule. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential), which are susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com

Illustrative Table of Electronic Properties:

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV

DFT calculations can also predict various spectroscopic properties of this compound. Theoretical calculations of vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. mdpi.com Furthermore, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be correlated with experimental NMR data to confirm the molecular structure and stereochemistry. mdpi.com Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, providing insights into the electronic transitions within the molecule. qnl.qa

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Applied to Hydrazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. jppres.compsvmkendra.com For hydrazine derivatives, QSAR studies can be employed to predict their potential biological activities, such as antimicrobial or anticancer effects, based on a set of calculated molecular descriptors. jppres.comrsc.org

These descriptors can include electronic, steric, and hydrophobic parameters. By developing a statistically significant mathematical model from a training set of hydrazine derivatives with known activities, the model can then be used to predict the activity of new or untested compounds like this compound. jppres.com This approach can guide the synthesis of more potent and selective analogs.

Molecular Docking and Dynamics Simulations for Chemical Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com For this compound, docking studies can be used to investigate its potential interactions with biological targets, such as enzymes or receptors. researchgate.netmdpi.com This can help in understanding its mechanism of action if it exhibits any biological activity. The docking process involves placing the ligand (in this case, this compound) into the binding site of a protein and scoring the different poses based on their binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions and can reveal important information about the conformational changes that occur upon binding.

Theoretical Prediction of Chemical Reactivity Indices

DFT-based conceptual reactivity descriptors are valuable for predicting the chemical reactivity of molecules. researchgate.net These indices, such as electronegativity, chemical hardness, and softness, are derived from the HOMO and LUMO energies. researchgate.net For this compound, these descriptors can provide a quantitative measure of its reactivity. For instance, chemical hardness indicates the resistance to a change in electron distribution, with harder molecules being less reactive. The Fukui function is another important reactivity index that can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Illustrative Table of Reactivity Indices:

Reactivity IndexValue
Electronegativity (χ)2.65 eV
Chemical Hardness (η)3.85 eV
Global Softness (S)0.26 eV⁻¹

In Silico Methodologies for Understanding Molecular Behavior

Computational and theoretical studies are pivotal in elucidating the molecular behavior of compounds like this compound. In silico methodologies provide a powerful lens to examine conformational preferences, electronic properties, and potential intermolecular interactions that are often difficult to probe experimentally. While specific, in-depth computational research focused exclusively on this compound is not extensively available in publicly accessible literature, the established principles of computational chemistry and studies on analogous structures, such as substituted cyclohexanes and hydrazine derivatives, allow for a robust understanding of its likely molecular characteristics.

Key computational approaches applicable to this compound include Density Functional Theory (DFT) calculations, molecular dynamics (MD) simulations, and conformational analysis. These methods are instrumental in predicting the molecule's three-dimensional structure, stability, and reactivity.

Conformational Analysis and Molecular Dynamics

The conformational landscape of this compound is primarily dictated by the cyclohexane (B81311) ring and the orientation of its substituents. The methyl group and the hydrazine group can exist in either axial or equatorial positions. Computational energy calculations are essential to determine the relative stability of these conformers.

For a methylcyclohexane (B89554) system, the equatorial conformation is generally more stable than the axial conformation due to the avoidance of 1,3-diaxial steric strain. It is therefore highly probable that the lowest energy conformer of this compound features the methyl group in an equatorial position. The orientation of the hydrazine (-NH-NH2) substituent would also be critical. Molecular mechanics and more advanced quantum chemical methods can calculate the energy difference between conformers, predicting the most stable geometries. mdpi.com

Molecular dynamics (MD) simulations can further illuminate the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms, MD can reveal the flexibility of the cyclohexane ring, the rotational freedom of the hydrazine group, and the transitions between different conformational states. dovepress.commdpi.com

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. mdpi.comrsc.org For this compound, DFT calculations can be employed to:

Optimize the molecular geometry to find the most stable conformers.

Calculate the electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the dipole moment.

Predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data for structure validation.

Determine reaction energies and activation barriers for potential chemical transformations.

Predicted Physicochemical Properties

Public chemical databases often provide computationally predicted properties. For instance, the predicted Collision Cross Section (CCS) values for different adducts of this compound have been calculated. uni.lu CCS is a measure of the ion's shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. These predictions are derived from computational models and offer valuable insight into the molecule's physical characteristics. uni.lu

Below is a table of predicted Collision Cross Section (CCS) values for various adducts of this compound, calculated using computational methods.

Adductm/zPredicted CCS (Ų)
[M+H]+129.13863128.1
[M+Na]+151.12057132.5
[M-H]-127.12407130.6
[M+NH4]+146.16517149.4
[M+K]+167.09451131.4
[M+H-H2O]+111.12861122.5
[M+HCOO]-173.12955150.3
[M+CH3COO]-187.14520176.5
[M+Na-2H]-149.10602133.2
[M]+128.13080120.8
[M]-128.13190120.8

Analytical Methodologies for Detection and Quantification of 4 Methylcyclohexyl Hydrazine

Spectrophotometric Detection Techniques

Spectrophotometry offers a valuable approach for the determination of hydrazines, often relying on the formation of colored or fluorescent derivatives. researchgate.netcdc.gov

Derivatization Strategies for Spectrophotometric Analysis

Derivatization is a key strategy in the spectrophotometric analysis of hydrazines, which typically lack a strong chromophore for direct detection. cdc.govresearchgate.net This process involves reacting the analyte with a specific reagent to form a new compound with desirable spectrophotometric properties.

Several reagents have been employed for the derivatization of hydrazine (B178648) and its derivatives. For instance, 5-Nitro-2-furaldehyde has been proposed as a derivatizing agent for the spectrophotometric determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine. researchgate.net This reagent is advantageous due to its high water solubility and the significant difference in the absorption bands of the resulting colored derivatives. researchgate.net The reaction conditions, including pH, reagent concentration, temperature, and time, are optimized to ensure complete derivatization. researchgate.net For example, one method specifies a pH of 5, a derivatizing agent concentration of 2 mM, a temperature of 60°C, and a reaction time of 40 minutes. researchgate.net

Another common derivatizing agent is p-dimethylaminobenzaldehyde (p-DAB). researchgate.net In one method, hydrazine is first converted to 2,4-dinitrophenylhydrazine (B122626) using 2,4-dinitrochlorobenzene. This derivative then undergoes a condensation reaction with p-DAB to produce a stable, yellow-colored product with maximum absorption at 458 nm in an acidic medium. researchgate.net Trinitrobenzenesulfonic acid has also been utilized, producing different chromogens from the reaction with hydrazine and hydrazides, allowing for their simultaneous determination. nih.gov

The choice of derivatizing agent and reaction conditions is critical for achieving the desired sensitivity and selectivity. The stability of the resulting derivative is also a key consideration for reliable quantification. researchgate.net

Table 1: Derivatization Reagents for Spectrophotometric Analysis of Hydrazines

Derivatizing AgentResulting ProductDetection Wavelength (λmax)Reference
5-Nitro-2-furaldehydeColored derivativeVaries researchgate.net
p-Dimethylaminobenzaldehyde (after initial reaction with 2,4-dinitrochlorobenzene)Yellow-colored hydrazone458 nm researchgate.net
Trinitrobenzenesulfonic acidChromogen570 nm (for hydrazine) nih.gov
Picryl chlorideBrown-colored product494 mµ psu.edu
Salicylic acid and sodium nitroprusside (after conversion to ammonium (B1175870) sulphate)Indophenol-type dye648 nm asianpubs.org
Bromine and Methyl RedUnreacted bromine determines concentration515 nm niscpr.res.in

Colorimetric Assays (e.g., Gold Nanoparticle-Based Systems)

Colorimetric assays, particularly those utilizing gold nanoparticles (AuNPs), have emerged as simple, rapid, and sensitive methods for hydrazine detection. researchgate.netrsc.org These methods are based on the distance-dependent optical properties of AuNPs. researchgate.net

In one approach, hydrazine acts as a reductant, reacting with a gold precursor like chloroauric acid (HAuCl₄) to form AuNPs. rsc.orgrsc.org The presence and concentration of hydrazine influence the size and aggregation state of the newly formed AuNPs, leading to a visible color change. rsc.org For example, varying concentrations of hydrazine in the presence of a stabilizer like amidosulfonic acid can produce different aggregation states of AuNPs, resulting in distinct colors. rsc.org This color change can be observed with the naked eye for qualitative screening or measured with a UV-Vis spectrophotometer for quantitative analysis. researchgate.netrsc.org

Another strategy involves the hydrazine-induced aggregation of pre-synthesized AuNPs. researchgate.net In this system, the rapid aggregation of AuNPs causes a color change from red to blue or purple, which is directly related to the hydrazine concentration. researchgate.net These assays are often rapid, with some methods reporting a total analysis time of only 15 minutes at room temperature. researchgate.net

Gold nanoparticle-based colorimetric assays offer several advantages, including high sensitivity with detection limits reaching the picomolar (1.0 × 10⁻¹² M) to nanomolar range, simplicity, and low cost. researchgate.netrsc.org They have been successfully applied to the detection of hydrazine in various water samples. rsc.orgmater-rep.com

Table 2: Performance of Gold Nanoparticle-Based Colorimetric Assays for Hydrazine

Method PrincipleLinear RangeLimit of DetectionReference
Label-free aggregation of AuNPs1.0 × 10⁻¹¹ to 1.0 × 10⁻⁷ M1.0 × 10⁻¹² M researchgate.net
Formation of size-controlled AuNPs with amidosulfonic acid1.0 × 10⁻⁷ to 2.53 × 10⁻⁴ M8.53 × 10⁻⁸ M rsc.org
Formation of AuNPs with PVP as stabilizer2–100 μmol/L0.52 μmol/L mater-rep.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are powerful tools for the separation and quantification of (4-methylcyclohexyl)hydrazine and related compounds, offering high resolution and sensitivity. cdc.govresearchgate.net

Gas Chromatography (GC) with Derivatization

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds. However, direct GC analysis of hydrazines can be challenging due to their polarity, which can lead to peak tailing and poor chromatographic performance. researchgate.netresearchgate.net Therefore, pre-column derivatization is often necessary to improve volatility and thermal stability. researchgate.netd-nb.info

A common derivatization reagent for GC analysis of hydrazines is pentafluorobenzaldehyde (B1199891) (PFB). d-nb.infonih.gov This reagent reacts with hydrazine to form a more volatile and less polar derivative, decafluorobenzaldehyde azine (DFBA), which is amenable to GC analysis. d-nb.info This approach, coupled with a sensitive detector like a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD), allows for the sensitive and selective determination of hydrazine in complex matrices. d-nb.infonih.gov The use of acetone (B3395972) as both a diluent and a derivatizing agent has also been reported, forming acetone azine, which can be readily analyzed by GC. sielc.com

The selection of the GC column is also critical for achieving good separation. A variety of columns with different stationary phases have been investigated to optimize the separation of hydrazine derivatives. iaea.org

Table 3: Gas Chromatography (GC) Methods for Hydrazine Analysis

Derivatizing AgentDetectorSample MatrixReference
PentafluorobenzaldehydeMass Spectrometry (MS)Smokeless tobacco products d-nb.info
PentafluorobenzaldehydeNitrogen-Phosphorus Detector (NPD)Urine nih.gov
AcetoneFlame Ionization Detector (FID)Pharmaceutical samples sielc.com
1,1,1-trifluoro-4-(3-thienyl) (CF3 enone)Flame Ionization Detector (FID), Mass Spectrometry (MS)Organic medium researchgate.net

Liquid Chromatography (LC) Coupled with Various Detectors

Liquid chromatography (LC) is a versatile technique well-suited for the analysis of polar and non-volatile compounds like hydrazines, often without the need for derivatization. researchgate.net However, derivatization can be employed to enhance detection sensitivity, especially when using common detectors like ultraviolet (UV) detectors. rasayanjournal.co.in

Various LC modes have been utilized for hydrazine analysis. Reversed-phase HPLC is a common approach, often requiring derivatization to improve retention and detectability. researchgate.net For instance, hydrazine can be derivatized with salicylaldehyde (B1680747) and analyzed by RP-HPLC with UV detection. rasayanjournal.co.in

For the analysis of underivatized hydrazine, which has poor retention on traditional reversed-phase columns due to its high polarity, alternative retention mechanisms are employed. helixchrom.comamericanpharmaceuticalreview.com These include ion-exchange chromatography, ion-pair chromatography, and hydrophilic interaction liquid chromatography (HILIC). researchgate.netamericanpharmaceuticalreview.com

A range of detectors can be coupled with LC for the analysis of this compound and related compounds. While UV detectors are common, especially after derivatization, other detectors offer different advantages. researchgate.net Refractive index and evaporative light scattering detectors (ELSD) can be used for the detection of compounds that lack a UV chromophore. helixchrom.com Electrochemical detectors provide high sensitivity for electroactive compounds like hydrazines. nih.gov

Mixed-Mode Chromatography Techniques

Mixed-mode chromatography combines multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. This approach can offer unique selectivity and improved retention for highly polar and ionic compounds like hydrazine. helixchrom.comamericanpharmaceuticalreview.com

For example, a mixed-mode cation-exchange column has been successfully used to retain hydrazine, which is poorly retained on conventional reversed-phase columns. helixchrom.com The retention is based on a cation-exchange mechanism, and the mobile phase can be adjusted to optimize separation. helixchrom.com The use of volatile mobile phase additives like formic acid can make these methods compatible with mass spectrometry detection. helixchrom.com Newer mixed-mode reversed-phase/cation-exchange stationary phases have also been shown to improve the peak shape of basic analytes. americanpharmaceuticalreview.com

Advanced Detection Technologies (e.g., Electrochemical Sensing)

Advanced detection technologies offer significant advantages for the analysis of hydrazine compounds, including this compound. Electrochemical sensing, in particular, provides a rapid, sensitive, and cost-effective approach.

Electrochemical sensors operate on the principle of measuring the current generated from the oxidation or reduction of an analyte at an electrode surface. For hydrazines, detection is typically based on their electrochemical oxidation. The ease of oxidation of the hydrazine functional group at relatively low potentials makes this method inherently selective, as few other compounds are electroactive under the same conditions. dtic.mil

The performance of electrochemical sensors can be significantly enhanced through the use of chemically modified electrodes. Various nanomaterials have been explored to increase the electrode's active surface area and catalytic activity, thereby improving sensitivity and lowering the detection limit for hydrazine and its derivatives. For instance, electrodes modified with gold nanoparticles (AuNPs) have shown enhanced performance in hydrazine detection. The choice of linker molecules to attach these nanoparticles to the electrode surface, such as alkyl-diamines of varying chain lengths, can further influence the sensor's conductive behavior and sensing proficiency. monash.edu

Other modifications include the use of metal oxide nanostructures, such as molybdenum disulfide (MoS2) quantum dots or nanosheets, which have demonstrated high electrocatalytic ability for hydrazine oxidation. researchgate.netmdpi.com These advanced materials can lead to sensors with very high sensitivity and low limits of detection. mdpi.com Pulsed amperometric detection is a technique that can be coupled with electrochemical sensors to provide a reproducible means of detecting hydrazines by cycling the working electrode through cleaning, pretreatment, and measuring potentials. dtic.mil

Method Validation and Performance Characteristics (e.g., Sensitivity, Selectivity, Limits of Detection)

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the analysis of this compound, particularly at trace levels, key performance characteristics that must be evaluated include sensitivity, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Sensitivity and Selectivity: Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration. In chromatographic methods, it is often expressed as the slope of the calibration curve. For electrochemical sensors, high sensitivity is indicated by a significant current response to a small change in concentration. mdpi.com Selectivity is the method's ability to accurately measure the analyte in the presence of other components, such as impurities or matrix effects. Derivatization is a common strategy to improve both sensitivity and selectivity. nasa.govnih.gov For example, reacting the hydrazine group with a chromophoric or fluorophoric agent can enhance its signal in UV-Vis or fluorescence detection, respectively, and shift the detection wavelength away from potential interferences. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These values are crucial for trace analysis. For alkylhydrazines, methods involving derivatization followed by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have achieved very low LOQs, in the range of 0.01–0.03 μg/L in surface water. nih.govoup.com Spectrophotometric and chromatographic methods for hydrazine have reported LODs in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the specific technique and derivatizing agent used. nih.govrsc.org

The table below summarizes typical performance characteristics for the analysis of hydrazine and its derivatives using various analytical methods. These values provide an expected range for a validated method for this compound.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Findings & Reference
UHPLC-MS/MS with DerivatizationAlkylhydrazines-0.01–0.03 μg/LA sensitive method for determining five alkylhydrazines in surface water. nih.govoup.com
UHPLC-Fluorescence with DerivatizationHydrazine0.3 ng/mL-A validated method for trace levels of hydrazine in pharmaceutical formulations. nih.gov
Spectrophotometry with DerivatizationHydrazine1.7 ppb-A chemosensor-based method with high sensitivity and selectivity. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationHydrazine<10 ng/g26–53 ng/gA validated method for the analysis of hydrazine in smokeless tobacco products. d-nb.info
Electrochemical Sensor (MoS2 QDs)Hydrazine34.8 μM-Revealed excellent electrocatalytic sensing properties towards neurotoxic hydrazine. mdpi.com
Electrochemical Sensor (AuNPs)Hydrazine11 nM-Demonstrated a superior electroactive surface area for hydrazine determination. monash.edu

The validation of an analytical method for this compound would involve demonstrating its linearity, accuracy, precision (repeatability and intermediate precision), and robustness according to established guidelines, such as those from the International Conference on Harmonisation (ICH). nih.gov

Advanced Applications and Future Research Directions of 4 Methylcyclohexyl Hydrazine in Chemical Science

Role in Complex Organic Synthesis and Synthetic Reagent Development

Hydrazine (B178648) and its derivatives are a cornerstone in synthetic and applied chemistry due to their characteristic structural features and high reactivity. psvmkendra.com The bifunctional nature of the hydrazine group, with its two reactive nitrogen sites, allows for a wide range of synthetic transformations, including condensations, cyclizations, and substitutions. psvmkendra.com These compounds are recognized as valuable intermediates for creating functionalized molecules and various heterocyclic systems. psvmkendra.com

The nucleophilic character of the diazine moiety makes compounds like (4-Methylcyclohexyl)hydrazine useful in multi-step synthetic pathways. psvmkendra.com Functionalization through substitution or condensation reactions can introduce enhanced thermal stability, electron-donating capabilities, and hydrogen bonding capacity to the resulting molecules. psvmkendra.com For instance, the reaction of hydrazines with carbonyl compounds like aldehydes and ketones is a fundamental process for forming hydrazones, which are pivotal intermediates in organic synthesis. orgsyn.orgorgsyn.org This reactivity is central to classic reactions such as the Wolff-Kishner reduction, which deoxygenates aldehydes and ketones to their corresponding alkanes. organic-chemistry.org

Modern synthetic methods continue to expand the utility of hydrazine derivatives. Efficient protocols for the direct reductive alkylation of hydrazines have been developed, providing pathways to various N-alkylhydrazine derivatives. organic-chemistry.org Furthermore, hydrazine derivatives are employed in more complex, multi-component reactions, which allow for the construction of intricate molecular architectures in a single step. nih.gov

Materials Science Applications of Functionalized Hydrazine Derivatives

The application of hydrazine derivatives extends broadly into materials science, where their structural versatility is harnessed to create materials with specific electronic, optical, and self-assembly properties. psvmkendra.comqnl.qa These compounds have found utility in the development of organogels, liquid crystals, and advanced electronic materials. acs.org

In the field of organic electronics, hydrazine derivatives are explored for their potential to create novel semiconducting materials. The electronic properties of molecules derived from hydrazine can be tuned by modifying their structure, particularly through the creation of donor-π-acceptor (D-π-A) systems. Theoretical and experimental studies on various hydrazine derivatives have provided comprehensive insights into their structural and electronic characteristics, highlighting their potential for applications in organic electronics. imist.maimist.ma By analyzing key molecular parameters such as atomic charges, electronic density distributions, and HOMO/LUMO energy levels, researchers can assess the suitability of these compounds for use in electronic devices. imist.ma

Hydrazine derivatives have gained significant attention in the development of materials for solar cells. They are particularly relevant in the field of dye-sensitized solar cells (DSSCs), where they can be incorporated into the structure of organic dyes that act as sensitizers. qnl.qa In many D-π-A dye designs, the hydrazine group can serve as an anchor to link the dye molecule to the surface of a semiconductor like titanium dioxide (TiO2).

Computational and experimental studies have investigated how different substituents on hydrazine-derived dyes influence their optoelectronic characteristics, including the HOMO-LUMO energy gap, which is crucial for determining the efficiency of the solar cell. Beyond DSSCs, hydrazine derivatives have also been studied as reducing agents for tin-lead mixed perovskite precursors, a class of materials used in high-efficiency perovskite solar cells. rsc.org Additionally, hydrazine-based solvent systems have been developed for the deposition of Cu(In,Ga)(S,Se)2 (CIGS) thin films, a key component in another type of high-performance solar cell. researchgate.net

Table 1: Investigated Properties of Hydrazine Derivatives for Solar Cell Applications

Property InvestigatedMethod of InvestigationRelevance to Solar Cells
Geometric and Electronic PropertiesDensity Functional Theory (DFT)Understanding structure-optoelectronic relationships.
HOMO-LUMO Energy Gap (ΔG)Computational AnalysisConfirms potential as organic dye solar cell candidates.
Open Circuit Voltage (Voc)Computational AnalysisKey parameter for solar cell performance.
Optical Absorption PropertiesUV-Vis SpectroscopyDetermines the efficiency of light harvesting.
Structural InteractionsHirshfeld Surface AnalysisExplains the physical behavior of the material. qnl.qa

Functionalized hydrazine derivatives are also employed in the design of liquid crystals, materials that exhibit phases of matter with properties intermediate between those of conventional liquids and solid crystals. The introduction of a hydrazine or hydrazone linkage into a molecule can influence its shape and intermolecular interactions, leading to the formation of various mesophases, such as nematic and smectic phases. nih.govnih.gov

Researchers have synthesized and investigated homologous series of liquid crystalline compounds containing a bis-azomethine central linkage (–CH=N-N=CH–), which is derived from hydrazine. nih.gov Studies have shown that the type of mesophase can depend on the length of terminal alkyl chains attached to the molecule. nih.gov For example, in one series, a derivative with a short chain was found to be purely nematogenic, while those with longer chains exhibited smectic C mesophases. nih.gov The chirality of the hydrazine derivative can also play a crucial role, with some chiral compounds forming cubic mesophases that exhibit significant optical rotation. tandfonline.com

Table 2: Mesophase Behavior of a Homologous Series of Bis-Azomethine Liquid Crystals

Compound (Terminal Chain Length)Observed Mesophase Type
I5 (Shortest)Nematic (N)
I9 (Intermediate)Smectic C (SmC)
I15 (Longest)Smectic C (SmC)
(Data derived from a study on ((1E,1′E)-hydrazine-1,2-diylidenebis(methanylylidene))bis(4,1-phenylene) dialkanoate) nih.gov

Ligand Design and Coordination Chemistry Studies

The nitrogen atoms in the hydrazine moiety possess lone pairs of electrons, making them excellent donors and enabling hydrazine and its derivatives to act as ligands in coordination chemistry. researchgate.netmdpi.com These ligands can coordinate with a variety of metal ions to form stable metal complexes. The design of new, functional coordination compounds is a significant area of medical and materials chemistry. nih.gov

The coordination behavior of a ligand is influenced by its structure. In ligands derived from hydrazine, coordination can occur through one or both nitrogen atoms. For example, studies on pyrazine-based carbohydrazonamide ligands have shown that they can act as bidentate ligands, binding to metal centers through an azomethine nitrogen atom and a nitrogen atom from the pyrazine (B50134) ring. mdpi.com The resulting coordination compounds can exhibit interesting properties and potential applications, for instance, as catalysts or as materials with specific magnetic or optical characteristics. The versatility of hydrazine-based scaffolds allows for the creation of a wide array of ligands, whose electronic and steric properties can be fine-tuned to achieve desired coordination geometries and complex stabilities. nih.gov

Precursor Chemistry for Novel Heterocyclic Systems (e.g., Pyrazoles)

One of the most significant applications of this compound and related hydrazine derivatives in organic synthesis is their use as precursors for the synthesis of heterocyclic compounds, particularly pyrazoles. hilarispublisher.comresearchgate.net Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are considered privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. nih.govnih.gov

The most common and classical method for synthesizing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govorganic-chemistry.org The reaction of this compound with a 1,3-diketone, for example, would lead to the formation of a 1-(4-methylcyclohexyl)-substituted pyrazole. The regioselectivity of this reaction can be controlled by the nature of the substituents on both the hydrazine and the dicarbonyl compound. organic-chemistry.org

Modern synthetic strategies, including multi-component reactions, have further streamlined the synthesis of highly functionalized pyrazoles from hydrazine precursors. nih.gov These methods offer high atom economy and allow for the rapid generation of molecular diversity, which is crucial in drug discovery and materials science. nih.govorganic-chemistry.org

Environmental and Safety Considerations in Laboratory Research

Safe Handling and Storage Protocols in Academic Settings

In a university or academic laboratory environment, the handling of (4-Methylcyclohexyl)hydrazine requires a comprehensive approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE). unm.edufloridapoly.edu All work with this compound should be conducted within a properly functioning chemical fume hood to mitigate the risk of inhalation exposure. unm.eduuc.edu

Personal Protective Equipment (PPE):

Gloves: Chemical-resistant gloves, such as nitrile gloves, are mandatory. unm.edu

Eye Protection: Splash-proof goggles or a full-face shield are essential to protect against accidental splashes. unm.edu

Lab Coat: A lab coat must be worn to protect the skin and clothing. unm.edu

Storage Requirements: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames. cymitquimica.comsigmaaldrich.com Containers must be kept tightly closed to prevent the release of vapors and should be stored on sturdy shelving, preferably with a retaining lip. floridapoly.edu It is crucial to segregate it from incompatible materials. uc.edu Stock quantities of hazardous materials like this should be kept in designated and restricted-access areas. floridapoly.edu

General Hygiene and Emergency Procedures: Standard laboratory hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab, are critical. floridapoly.edu Emergency equipment, including eyewash stations and safety showers, must be readily accessible and unobstructed. rice.edu In case of a spill, it is not advisable to attempt a cleanup without proper training and equipment; instead, the area should be evacuated. unm.edu

Research on Decomposition Pathways and Stability Under Research Conditions

The stability of hydrazine (B178648) derivatives like this compound is a significant consideration in research settings. The decomposition of these compounds can be influenced by several factors, including the presence of oxygen, metal ions, pH, and light. cdc.gov

Research on related compounds, such as 1,2-bis(sulfonyl)-1-alkylhydrazines, shows they can decompose in aqueous solutions. nih.gov The stability and decomposition rate of these compounds are influenced by their molecular structure. nih.govmdpi.com For instance, the degradation of hydrazine in water is often an oxidative process and can be catalyzed by metal ions. cdc.gov The rate of degradation is also pH-dependent, proceeding more rapidly in alkaline solutions. cdc.gov

Forced degradation studies are often employed to understand the stability of chemical compounds under various stress conditions, such as acidic, basic, oxidative, and photolytic environments. researchgate.netajrconline.org While specific studies on this compound are not widely published, research on similar structures, like glipizide (B1671590) and glimepiride (B1671586) which also contain a cyclohexyl group, shows degradation through hydroxylation of the cyclohexane (B81311) ring under both acidic and alkaline conditions. ajrconline.org The primary degradation pathway for hydrazine in water typically yields nitrogen gas and water. cdc.gov

The table below outlines general stability information for alkylhydrazines, which can serve as a guide for handling this compound in a research context.

Table 1: General Stability of Alkylhydrazines

Condition Effect on Stability Reference
Aqueous Solution Decomposition can occur, influenced by pH and presence of metal ions. cdc.govnih.gov
Oxygen Oxidation is a primary degradation pathway. cdc.gov
Light Can contribute to degradation. unm.edu

| Heat | Can accelerate decomposition. | unm.edu |

Analytical Monitoring in Research Environments

Effective analytical methods are crucial for monitoring the presence of this compound in a laboratory environment, ensuring that exposure levels are kept below acceptable limits. Several chromatographic techniques are well-suited for the detection and quantification of hydrazine and its derivatives. cdc.gov

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for analyzing hydrazine compounds. cdc.govresearchgate.net Due to the high reactivity of hydrazines, derivatization is often necessary before analysis to enhance stability and improve chromatographic performance. osha.gov Common derivatizing agents include aldehydes and ketones, such as benzaldehyde (B42025) or acetone (B3395972), which react with hydrazines to form more stable hydrazones. osha.govresearchgate.net

Common Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent separation and sensitive detection, especially when operating in selected ion monitoring (SIM) mode, allowing for the detection of trace levels of hydrazine derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or electrochemical detectors, is another powerful tool for quantifying hydrazines after derivatization. cdc.govosha.gov

Spectrophotometry: Colorimetric methods, such as the reaction with p-dimethylaminobenzaldehyde (pDMAB), can be used for screening and quantification, forming a colored complex that can be measured with a spectrophotometer. moca.net.ua

For air monitoring, samples can be collected by drawing air through a bubbler containing an acidic solution or onto an acid-coated solid sorbent. cdc.gov The collected sample is then desorbed and analyzed using one of the methods described above. The development of methods like solid-phase microextraction (SPME) offers a simple and rapid approach for determining hydrazine in samples. utgmaslab.com

Table 2: Analytical Methods for Hydrazine Derivatives

Analytical Method Detector Derivatization Common Application Reference
Gas Chromatography (GC) Nitrogen-Phosphorus (NPD), Flame Ionization (FID), Mass Spectrometry (MS) Often required (e.g., with acetone, benzaldehyde) Air, water, biological samples cdc.govresearchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) UV-Visible, Electrochemical (ED) Often required (e.g., with benzaldehyde, salicylaldehyde) Water, biological samples cdc.govosha.govdtic.mil

| Spectrophotometry | UV-Visible Spectrophotometer | Required (e.g., with p-dimethylaminobenzaldehyde) | Screening of air and water samples | moca.net.ua |

Refining analytical methodologies is essential for obtaining accurate and consistent results across different laboratories, particularly when dealing with trace-level contamination. nasa.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-methylcyclohexyl)hydrazine derivatives, and how do reaction conditions influence product selectivity?

  • Methodology :

  • Step 1 : React 4-methylcyclohexanone with hydrazine hydrate in ethanol under reflux (30–72 hours) to form the hydrazone intermediate.
  • Step 2 : Purify via recrystallization (e.g., chloroform/methanol) to isolate the hydrazide derivative. Adjust substituents on the hydrazine (e.g., aromatic vs. aliphatic) to modulate reactivity .
  • Key Variables : Solvent polarity, temperature, and stoichiometry of hydrazine derivatives significantly impact cyclization and byproduct formation .

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

  • Methodology :

  • IR Spectroscopy : Identify characteristic peaks for N–H (3250–3350 cm⁻¹), C=N (1675–1690 cm⁻¹), and C–O (1200–1250 cm⁻¹) bonds. Absence of C=O (~1700 cm⁻¹) confirms complete hydrazone formation .
  • NMR : Use 1H^1 \text{H}-NMR to resolve methyl group protons (δ 1.0–1.5 ppm) and hydrazine NH signals (δ 6.5–8.0 ppm). 13C^{13} \text{C}-NMR helps confirm cyclohexyl carbon environments .

Q. What are the common side reactions encountered during hydrazine-mediated cyclization, and how can they be mitigated?

  • Methodology :

  • Byproduct Analysis : Use HPLC or TLC to monitor reactions. For example, phenylhydrazine reactions may yield unexpected pyrazole derivatives due to competing cycloaddition pathways .
  • Mitigation : Control pH (acidic conditions favor hydrazone formation) and use excess hydrazine to suppress alternative reaction channels .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on hydrazine catalysts influence reaction kinetics in carbonyl-olefin metathesis?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., M05-2X/6-31G(d)) to compare activation barriers for [2.2.1]- vs. [2.2.2]-bicyclic hydrazines. Larger ring systems lower cycloreversion barriers by 10–15 kcal/mol, enhancing catalytic efficiency .
  • Experimental Validation : Synthesize bicyclic hydrazines and measure rate constants via kinetic studies (e.g., UV-Vis monitoring of intermediate decay) .

Q. What mechanistic insights explain contradictory product distributions in hydrazine-mediated indole synthesis?

  • Methodology :

  • Case Study : Compare reactions of 3-acetonyl-5-cyano-1,2,4-thiadiazole with 4-methylphenylhydrazine (yields 5-cyano-3-(2,5-dimethylindol-3-yl)-thiadiazole) vs. phenylhydrazine (yields mixed indole/pyrazole products).
  • Analysis : Substituent electronic effects (e.g., methoxy groups) direct cyclization pathways by stabilizing transition states through resonance . Use Hammett plots to correlate substituent σ values with product ratios .

Q. How can lattice energy calculations and hydrogen-bonding networks inform the crystallization of hydrazine derivatives?

  • Methodology :

  • X-Ray Crystallography : Resolve hydrogen-bonding motifs (e.g., N–H···O interactions in 4-(dimethylamino)benzohydrazide) to predict crystal packing efficiency .
  • Lattice Energy Estimation : Use DFT-based methods (e.g., PIXEL) to calculate intermolecular interaction energies, guiding solvent selection for recrystallization .

Q. What role does hydrazine play in the thermal reduction of graphene oxide (GO), and how does it compare to other reducing agents?

  • Methodology :

  • Mechanistic Study : Hydrazine selectively reduces epoxide groups on GO via nucleophilic attack, forming hydrazino alcohols. Thermal reduction alone decarbonylates edge-functionalized GO but leaves interior epoxides intact .
  • Kinetic Profiling : Use Raman spectroscopy to track the D/G band ratio, correlating reduction efficiency with reaction time and temperature .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported reaction yields for hydrazine-mediated heterocycle synthesis?

  • Methodology :

  • Reproducibility Checks : Verify purity of starting materials (e.g., hydrazine hydrochloride vs. hydrate) and solvent anhydrous conditions .
  • DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, catalyst loading) and identify critical factors using response surface methodology .

Q. What strategies improve the catalytic turnover of hydrazine catalysts in large-scale syntheses?

  • Methodology :

  • Bicyclic Hydrazine Design : Incorporate electron-withdrawing groups (e.g., nitro) to stabilize transition states and reduce decomposition .
  • Immobilization : Anchor hydrazine catalysts on silica or polymer supports to enhance recyclability and reduce leaching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.